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Compound of Interest

Compound Name: 4-Phenylpyridin-2-ol

Cat. No.: B107995 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpyridin-2-ol

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the key spectroscopic data for 4-
phenylpyridin-2-ol, a molecule of significant interest in medicinal chemistry and materials

science. As a substituted 2-hydroxypyridine, its structural elucidation is profoundly influenced

by the well-established phenomenon of keto-enol tautomerism. This document will delve into

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

interpreting the spectral features in the context of its predominant tautomeric form, 4-phenyl-

2(1H)-pyridone.

The insights presented herein are grounded in fundamental spectroscopic principles and

validated through data from authoritative sources, providing researchers and drug development

professionals with a reliable reference for the characterization of this and related compounds.

The Critical Role of Tautomerism in 4-Phenylpyridin-
2-ol
Before delving into the specific spectral data, it is imperative to address the tautomeric

equilibrium that governs the structure of 4-phenylpyridin-2-ol. 2-Hydroxypyridine derivatives

exist in a dynamic equilibrium between the enol (pyridin-2-ol) and the keto (2-pyridone) forms.

For most 2-hydroxypyridines, the equilibrium overwhelmingly favors the 2-pyridone tautomer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b107995?utm_src=pdf-interest
https://www.benchchem.com/product/b107995?utm_src=pdf-body
https://www.benchchem.com/product/b107995?utm_src=pdf-body
https://www.benchchem.com/product/b107995?utm_src=pdf-body
https://www.benchchem.com/product/b107995?utm_src=pdf-body
https://www.benchchem.com/product/b107995?utm_src=pdf-body
https://www.benchchem.com/product/b107995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


due to the greater stability of the amide resonance within the pyridone ring. This preference is a

critical factor in interpreting all subsequent spectroscopic data.

Enol Form (4-Phenylpyridin-2-ol) Keto Form (4-Phenyl-2(1H)-pyridone) Driving Force

Aromatic Hydroxyl Form Amide/Lactam Form (Predominant)Equilibrium Favors Keto Amide Resonance Stabilizationachieves

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium of 4-phenylpyridin-2-ol, highlighting the predominance of the

2-pyridone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 4-phenyl-2(1H)-pyridone, both ¹H and ¹³C NMR provide definitive evidence for

the predominance of the keto tautomer.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-phenyl-2(1H)-pyridone is characterized by distinct signals for

the protons on both the pyridone and phenyl rings. The chemical shifts are influenced by the

electron-withdrawing nature of the carbonyl group and the anisotropic effects of the aromatic

systems.

Table 1: Representative ¹H NMR Data for 4-Phenyl-2(1H)-pyridone
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.3 d ~1.5

H-5 ~6.7 dd ~7.0, 2.5

H-6 ~7.5 d ~7.0

Phenyl H (ortho) ~7.6 m -

Phenyl H (meta, para) ~7.4 m -

N-H >11.0 (broad) br s -

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the N-H proton to >11.0 ppm is a hallmark of the 2-pyridone structure,

indicative of a proton attached to a nitrogen within a conjugated amide system. The coupling

patterns of the pyridone ring protons (H-3, H-5, H-6) are consistent with the proposed

substitution pattern.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides unequivocal evidence for the 2-pyridone tautomer through the

presence of a signal corresponding to a carbonyl carbon.

Table 2: Representative ¹³C NMR Data for 4-Phenyl-2(1H)-pyridone
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Carbon Assignment Chemical Shift (δ, ppm)

C-2 (C=O) >160

C-3 ~105

C-4 ~145-150

C-5 ~120

C-6 ~135-140

Phenyl C (ipso) ~130-135

Phenyl C ~125-130

The key diagnostic signal is the peak for C-2, which appears significantly downfield (>160

ppm), a region characteristic of carbonyl carbons. The presence of this signal virtually excludes

the enol tautomer, which would instead show a signal for an oxygen-bearing aromatic carbon

(C-2) at a much more upfield position (typically ~150-155 ppm).
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Figure 2: Workflow for NMR-based structural confirmation of the 4-phenyl-2(1H)-pyridone

tautomer.

Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the presence of specific functional groups, making it an

excellent tool for differentiating between the enol and keto tautomers.

Table 3: Key IR Absorption Bands for 4-Phenyl-2(1H)-pyridone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b107995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3200-2800 (broad) Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C=O Stretch (Amide) ~1660-1680 Strong

C=C Stretch (Ring) ~1600, ~1550 Medium-Strong

The most telling absorption is the strong band in the region of 1660-1680 cm⁻¹, which is

characteristic of the C=O stretching vibration of a cyclic amide (lactam). The absence of a

sharp O-H stretching band around 3500-3600 cm⁻¹ further corroborates the absence of a

significant population of the enol form. The broad absorption observed between 3200-2800

cm⁻¹ is typical for the N-H stretch of a hydrogen-bonded amide in the solid state.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the analyte. For 4-phenylpyridin-2-ol, the molecular ion peak will confirm the elemental

composition.

Expected Mass Spectrometric Data:

Molecular Formula: C₁₁H₉NO

Molecular Weight: 171.07 g/mol

Expected [M+H]⁺: 172.0757 (in high-resolution MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be

observed at m/z = 171. Fragmentation patterns would likely involve the loss of CO (m/z = 143)

from the pyridone ring, followed by further fragmentation of the resulting phenylpyridine radical

cation. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at

m/z = 172 would be the predominant ion observed in positive ion mode.

Conclusion
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The combined spectroscopic evidence from NMR, IR, and MS analyses conclusively

demonstrates that 4-phenylpyridin-2-ol exists almost exclusively as its 4-phenyl-2(1H)-

pyridone tautomer in common solvents and in the solid state. The key diagnostic features are

the carbonyl signal (>160 ppm) in the ¹³C NMR spectrum, the strong C=O stretching band

(~1670 cm⁻¹) in the IR spectrum, and the downfield N-H proton signal (>11 ppm) in the ¹H

NMR spectrum. This comprehensive understanding is vital for any researcher working on the

synthesis, modification, or biological evaluation of this important chemical scaffold.

To cite this document: BenchChem. [Spectroscopic data of 4-Phenylpyridin-2-ol (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107995#spectroscopic-data-of-4-phenylpyridin-2-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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